rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide
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Overview
Description
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide is a metabolite of (S)-Efavirenz, a nonnucleoside HIV-1 reverse transcriptase inhibitor . The compound has the molecular formula C20H17ClF3NO9 and a molecular weight of 507.8 . It is known for its role in the metabolism of Efavirenz, contributing to its pharmacokinetic profile.
Preparation Methods
The preparation of rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide involves synthetic routes that typically include the glucuronidation of 7-HydroxyEfavirenz. The reaction conditions often involve the use of glucuronosyltransferase enzymes or chemical catalysts to facilitate the conjugation of glucuronic acid to the hydroxyl group of 7-HydroxyEfavirenz . Industrial production methods may involve optimized enzymatic processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, 7-HydroxyEfavirenz.
Substitution: The glucuronide moiety can be substituted with other functional groups under certain conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Efavirenz.
Biology: The compound is used in biological studies to understand the metabolic pathways of Efavirenz and its impact on cellular processes.
Medicine: It is studied for its role in the pharmacokinetics and pharmacodynamics of Efavirenz, contributing to the development of HIV treatment regimens.
Industry: The compound is used in the pharmaceutical industry for quality control and formulation studies.
Mechanism of Action
The mechanism of action of rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide involves its role as a metabolite of Efavirenz. It is formed through the glucuronidation of 7-HydroxyEfavirenz by glucuronosyltransferase enzymes. This process helps in the detoxification and excretion of Efavirenz from the body. The molecular targets and pathways involved include the HIV-1 reverse transcriptase enzyme, which is inhibited by Efavirenz, and the metabolic enzymes responsible for its biotransformation .
Comparison with Similar Compounds
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide can be compared with other similar compounds such as:
rac-Hesperetin 7-O-beta-D-Glucuronide: Another glucuronide metabolite with similar glucuronidation processes.
7-HydroxyEfavirenz: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific role in the metabolism of Efavirenz and its contribution to the pharmacokinetic profile of the drug.
Properties
Molecular Formula |
C20H17ClF3NO9 |
---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H17ClF3NO9/c21-9-5-8-10(25-18(31)34-19(8,20(22,23)24)4-3-7-1-2-7)6-11(9)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19?/m0/s1 |
InChI Key |
BQLVNDDLDQZWTI-QRXZUTPYSA-N |
Isomeric SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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